molecular formula C7H5BrN2O4 B13436345 (2-Bromo-6-nitropyridin-4-YL)acetic acid

(2-Bromo-6-nitropyridin-4-YL)acetic acid

Cat. No.: B13436345
M. Wt: 261.03 g/mol
InChI Key: FXSHYSPYOFXXPI-UHFFFAOYSA-N
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Description

(2-Bromo-6-nitropyridin-4-YL)acetic acid is a chemical compound with the molecular formula C7H5BrN2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 2-position, a nitro group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-nitropyridin-4-YL)acetic acid typically involves the bromination and nitration of pyridine derivatives followed by the introduction of the acetic acid group. One common method involves the following steps:

    Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Nitration: The brominated pyridine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Acetic Acid Introduction: The resulting bromonitropyridine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-nitropyridin-4-YL)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

    Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (CuI, Pd/C).

    Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride, solvents (ethanol, methanol).

    Esterification: Alcohols, acid catalysts (sulfuric acid, p-toluenesulfonic acid).

Major Products Formed

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Reduction: 2-Amino-6-nitropyridin-4-YL)acetic acid.

    Esterification: Esters of this compound.

Scientific Research Applications

(2-Bromo-6-nitropyridin-4-YL)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Bromo-6-nitropyridin-4-YL)acetic acid depends on its specific application

    Molecular Targets: It can bind to enzymes, receptors, or other proteins, affecting their activity.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-pyridineacetic acid
  • 2-Bromo-6-nitropyridine
  • 4-Pyridineacetic acid

Uniqueness

(2-Bromo-6-nitropyridin-4-YL)acetic acid is unique due to the specific combination of functional groups (bromine, nitro, and acetic acid) on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

IUPAC Name

2-(2-bromo-6-nitropyridin-4-yl)acetic acid

InChI

InChI=1S/C7H5BrN2O4/c8-5-1-4(3-7(11)12)2-6(9-5)10(13)14/h1-2H,3H2,(H,11,12)

InChI Key

FXSHYSPYOFXXPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1[N+](=O)[O-])Br)CC(=O)O

Origin of Product

United States

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